Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Structurally, it features a fused pyrimidine-benzimidazole core substituted with a 4-methylphenyl group at position 4 and a methyl ester at position 3. This compound is synthesized via a Biginelli-like cyclocondensation reaction involving substituted aldehydes, β-ketoamides, and 2-aminobenzimidazole derivatives under reflux conditions in polar aprotic solvents like DMF .
The bioactivity of such derivatives is attributed to their ability to interact with biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2/c1-12-8-10-14(11-9-12)18-17(19(24)25-3)13(2)21-20-22-15-6-4-5-7-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
SXAYOOJEVALNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction is followed by the separation of the product using hexane and water washes. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or copper.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution reactions. These reactions allow chemists to explore new synthetic pathways and develop novel compounds with desirable properties .
Biology
- Antimicrobial Properties : Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain synthesized benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of specific functional groups appears to enhance their biological activity .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against multiple cancer cell lines. Research indicates that modifications to its structure can lead to enhanced cytotoxic effects on human liver (HUH7) and breast (MCF7) cancer cell lines. The mechanism involves the interaction with cellular targets that disrupt cancer cell proliferation .
Medicine
- Therapeutic Potential : Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its derivatives are being investigated for their roles as antiviral agents and in treating infections related to immune system deficiencies. The compound's ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development .
Industry
- Material Science : In industrial applications, this compound is being explored for its utility in developing new materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for use in high-performance materials that require specific chemical properties .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is influenced by the presence of methyl groups and electron-donating or withdrawing groups on the benzimidazole scaffold . These modifications affect the compound’s ability to inhibit cancer cell growth by interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,4-dihydropyrimido[1,2-a]benzimidazoles are heavily influenced by substituents on the phenyl ring and the ester/amide functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations
Methoxy groups (e.g., trimethoxyphenyl in ) increase solubility and enable hydrogen bonding. Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): These groups, as seen in , may enhance electrophilic reactivity, improving interactions with biological targets.
Functional Group Impact: Ester vs.
Synthetic Yields: Derivatives with bulkier substituents (e.g., trimethoxyphenyl ) may require longer reaction times or higher temperatures, as noted in , where trifluoro-nitro derivatives were synthesized in 24-hour reflux.
Bioactivity Trends
- Antimicrobial Activity : Trifluoro-nitro derivatives show specificity against Gram-positive bacteria, likely due to enhanced membrane disruption.
- Enzyme Inhibition : Carboxamide derivatives (e.g., VK-508 ) with secondary amide motifs exhibit stronger binding to enzymatic pockets via hydrogen bonds.
- Solubility and Bioavailability: Pyridinyl and diethylamino substituents improve aqueous solubility, critical for oral bioavailability.
Biological Activity
Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O2
- CAS Number : 777867-81-9
The compound features a complex heterocyclic structure that includes a pyrimidine ring fused with a benzimidazole moiety. This unique configuration contributes to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound appears to target specific enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and modification respectively .
- Case Study : In vitro assays demonstrated that this compound could reduce cell viability in human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 value was reported to be approximately 30 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains:
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
- Case Study : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating moderate antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Methyl Group at 2-position | Enhances lipophilicity and cellular uptake |
| Substituents on the phenyl ring | Variably modulate enzyme binding affinity |
| Carboxylate Group | Essential for maintaining biological activity |
These modifications can lead to derivatives with improved potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
